molecular formula C13H10KNO4 B12670415 Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate CAS No. 94030-92-9

Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate

Cat. No.: B12670415
CAS No.: 94030-92-9
M. Wt: 283.32 g/mol
InChI Key: YMCKBVPFTSKEGS-UHFFFAOYSA-M
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Description

Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is a chemical compound that belongs to the class of naphthoic acids It is characterized by the presence of an acetylamino group and a hydroxyl group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate typically involves the acetylation of 5-amino-1-hydroxy-2-naphthoic acid. The reaction is carried out in the presence of acetic anhydride and a base such as pyridine. The resulting product is then neutralized with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale acetylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified using recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The acetylamino group can be reduced to an amino group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Formation of 5-(acetylamino)-1-keto-2-naphthoate.

    Reduction: Formation of Potassium 5-amino-1-hydroxy-2-naphthoate.

    Substitution: Formation of various substituted naphthoates depending on the reagent used.

Scientific Research Applications

Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and its interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The hydroxyl group can participate in redox reactions, affecting cellular processes. The compound may also interact with cellular membranes, altering their permeability.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 5-amino-1-hydroxy-2-naphthoate
  • Potassium 5-(acetylamino)-1-keto-2-naphthoate
  • Potassium 5-(acetylamino)-1-chloro-2-naphthoate

Uniqueness

Potassium 5-(acetylamino)-1-hydroxy-2-naphthoate is unique due to the presence of both an acetylamino group and a hydroxyl group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

94030-92-9

Molecular Formula

C13H10KNO4

Molecular Weight

283.32 g/mol

IUPAC Name

potassium;5-acetamido-1-hydroxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11NO4.K/c1-7(15)14-11-4-2-3-9-8(11)5-6-10(12(9)16)13(17)18;/h2-6,16H,1H3,(H,14,15)(H,17,18);/q;+1/p-1

InChI Key

YMCKBVPFTSKEGS-UHFFFAOYSA-M

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=CC(=C2O)C(=O)[O-].[K+]

Origin of Product

United States

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